molecular formula C8H14N4O B15242587 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide

Cat. No.: B15242587
M. Wt: 182.22 g/mol
InChI Key: FHPIWSLQOFLVLD-UHFFFAOYSA-N
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Description

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide

Uniqueness

Compared to similar compounds, 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide may exhibit unique properties due to the presence of the N-methylpropanamide group

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C8H14N4O/c1-5-4-12(11-7(5)9)6(2)8(13)10-3/h4,6H,1-3H3,(H2,9,11)(H,10,13)

InChI Key

FHPIWSLQOFLVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C(C)C(=O)NC

Origin of Product

United States

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